REACTION_CXSMILES
|
C(OC([N:6]1[C:14]2[C:9](=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:11]=[CH:12][CH:13]=2)[C:8]([NH2:19])=[N:7]1)=O)C>C(OC(OC(OCC)=O)=O)C>[NH2:19][C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([F:17])([F:16])[F:18])[NH:6][N:7]=1
|
Name
|
3-amino-4-trifluoromethylindazole-1-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1N=C(C2=C(C=CC=C12)C(F)(F)F)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(=O)OC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC2=CC=CC(=C12)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.06 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |